1-Adamantanamine citrate
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Overview
Description
1-Adamantanamine citrate, also known as amantadine citrate, is a compound with the molecular formula C16H25NO7 and a molecular weight of 343.38 g/mol . It is derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is notable for its applications in medicinal chemistry, particularly in the treatment of influenza and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantanamine citrate can be synthesized through various methods. One common approach involves the reaction of 1-bromoadamantane with urea and methanol in the presence of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), followed by in situ salt formation with hydrochloric acid . Another method involves condensing adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantanamine citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantane derivatives with reduced functional groups.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-Adamantanamine citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antiviral properties, particularly against influenza A virus.
Medicine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions.
Industry: Employed in the development of drug delivery systems, including liposomes and dendrimers.
Mechanism of Action
1-Adamantanamine citrate can be compared with other similar compounds, such as:
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: A closely related compound with similar antiviral properties.
Uniqueness: this compound is unique due to its dual role as an antiviral and antiparkinsonian agent. Its ability to inhibit the M2 proton channel and modulate neurotransmitter release sets it apart from other compounds in its class .
Comparison with Similar Compounds
- Memantine
- Rimantadine
- Amantadine hydrochloride
Properties
Molecular Formula |
C16H25NO7 |
---|---|
Molecular Weight |
343.37 g/mol |
IUPAC Name |
adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H17N.C6H8O7/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZPKYUPBKCZEQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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